8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C12H19N5O2 and its molecular weight is 265.317. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Chemical Properties
The crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, a closely related compound, highlights the typical geometry of the purine fused-ring system, demonstrating planarity within the six-membered ring and the inclination angle between the fused rings. This structural insight lays the groundwork for understanding how subtle modifications in the side chains can influence molecular interactions, potentially affecting biological activity (Karczmarzyk & Pawłowski, 1997).
Pharmacological Potential
New derivatives of purine-2,6-dione, including those with modifications at the 7 and 8 positions, have been explored for their affinity and functional activity at various serotonin receptors. Some derivatives have shown potential psychotropic activity, suggesting their utility in designing new ligands for therapeutic applications, particularly in treating depression and anxiety (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Relaxing Effects
The synthesis of novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, from derivatives similar to 8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, has revealed compounds with antitumor activity and vascular relaxing effects. These findings indicate the potential for developing new therapeutic agents targeting cancer and cardiovascular diseases (Ueda et al., 1987).
Synthesis and Biological Activity of Derivatives
Research on the synthesis and biological activity of 8-chloro-theophylline derivatives has provided insights into the development of compounds with antimicrobial and antifungal properties. This underscores the versatility of purine derivatives in creating pharmacologically active agents that could serve as the basis for new drugs (Abdul-Reda & Abdul-Ameer, 2018).
Properties
IUPAC Name |
8-amino-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-7(2)5-6-17-8-9(14-11(17)13)15(3)12(19)16(4)10(8)18/h7H,5-6H2,1-4H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHLSOOWUIVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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